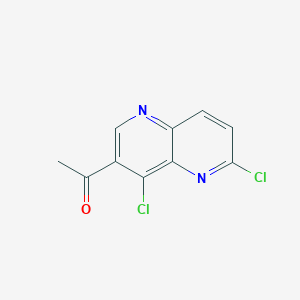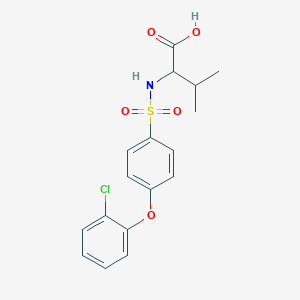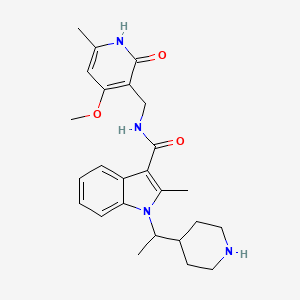
1,3,5,7-Tetrakis(4-iodophenyl)adamantane
Vue d'ensemble
Description
1,3,5,7-Tetrakis(4-iodophenyl)adamantane is a complex organic compound characterized by its adamantane core structure substituted with four iodophenyl groups. This compound is notable for its unique structural properties, which make it a valuable precursor in various chemical syntheses and applications .
Mécanisme D'action
Target of Action
It is known that this compound has been used as a framework in the design of assemblies of porphyrin macrocycles .
Mode of Action
The mode of action of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane involves its interaction with its targets through a Suzuki–Miyaura reaction . This reaction is between 1,3,5,7-tetrakis (4’-iodophenyl)adamantane and a monoboryl derivative of substituted porphyrin . The result of this interaction is the synthesis of adamantane-containing polyphenols of a porphyrin series .
Result of Action
The result of the action of this compound is the synthesis of adamantane-containing polyphenols of a porphyrin series . These polyphenols have been used in the development of positive photoresists for nanolithography . Exposure to radiation at a wavelength of 13.5 nm can produce topological structures with a resolution of 16 nm .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature . This suggests that light, moisture, and temperature can affect the compound’s stability and efficacy.
Analyse Biochimique
Biochemical Properties
It has been suggested that it could interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane typically involves the Suzuki coupling reaction. This method uses 1,3,5,7-tetrakis(4-bromophenyl)adamantane as a starting material, which is then reacted with phenylboronic acid derivatives under palladium-catalyzed conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetrakis(4-iodophenyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl groups can be substituted with other functional groups through reactions such as the Suzuki coupling.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki Coupling: Utilizes palladium catalysts, phenylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Sonogashira Coupling: Involves palladium and copper co-catalysts, along with alkynes and amines.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, coupling with phenylboronic acid derivatives can yield various biphenyl-adamantane compounds .
Applications De Recherche Scientifique
1,3,5,7-Tetrakis(4-iodophenyl)adamantane has several scientific research applications:
Material Science: Used in the synthesis of microporous polymers for gas storage and separation.
Nanotechnology: Serves as a precursor for the development of photoresists in extreme UV lithography.
Organic Synthesis: Acts as a building block for complex organic molecules, including porphyrin assemblies.
Solar Cells: Incorporated into hole-transporting materials for perovskite solar cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetrakis(4-bromophenyl)adamantane: Similar in structure but with bromine atoms instead of iodine.
1,3,5,7-Tetraphenyladamantane: Lacks halogen substituents, making it less reactive in coupling reactions.
1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane: Features methoxy groups, altering its reactivity and applications.
Uniqueness
1,3,5,7-Tetrakis(4-iodophenyl)adamantane is unique due to its high reactivity in cross-coupling reactions, attributed to the presence of iodine atoms. This makes it a versatile precursor in organic synthesis, enabling the construction of complex molecular architectures .
Propriétés
IUPAC Name |
1,3,5,7-tetrakis(4-iodophenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28I4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGPRXPCTBXRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)I)C6=CC=C(C=C6)I)C7=CC=C(C=C7)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28I4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1S,2S)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3103728.png)











